molecular formula C17H23NO3 B13247826 Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate

Cat. No.: B13247826
M. Wt: 289.4 g/mol
InChI Key: BDWBZNRNEVGYGS-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furo[3,2-c]pyridine ring system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate: shares structural similarities with other furo[3,2-c]pyridine derivatives.

    Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 2059947-08-7

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the furo[3,2-c]pyridine moiety is particularly relevant in determining its interactions with biological targets.

This compound has shown various mechanisms of action in preliminary studies:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a protective effect against oxidative stress. This is particularly important in preventing cellular damage associated with chronic diseases.
  • Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation, making it a candidate for further research in neurodegenerative diseases.

Biological Activity Data Table

Activity Type Observation Reference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantSignificant free radical scavenging
NeuroprotectiveReduced neuronal apoptosis in vitro

Case Studies

  • Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • Neuroprotection in Animal Models :
    An animal study investigated the neuroprotective effects of this compound in models of induced oxidative stress. Results showed that treatment with this compound significantly reduced markers of oxidative damage and improved cognitive function assessments compared to control groups.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 5-benzyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate

InChI

InChI=1S/C17H23NO3/c1-2-20-16(19)17-9-11-21-15(17)8-10-18(13-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

InChI Key

BDWBZNRNEVGYGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCOC1CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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